

UoS12258: A Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: UoS12258

Cat. No.: B11938622

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Abstract

UoS12258, also known as GSK729327, is a potent and selective positive allosteric modulator (PAM) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the indane-propylsulfonamide class of compounds, it has demonstrated significant potential in preclinical studies for enhancing cognitive function. This technical guide provides a comprehensive overview of the synthesis of **UoS12258**, its detailed chemical properties, and its mechanism of action as an AMPA receptor modulator. The information presented herein is intended to support further research and development of this and related compounds in the field of neuroscience and drug discovery.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors, particularly the AMPA receptors, are crucial for mediating fast synaptic transmission. This process is fundamental to synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors represent a promising therapeutic strategy for addressing cognitive deficits associated with various neurological and psychiatric disorders. **UoS12258** has emerged as a significant compound in this area due to its selectivity and in vivo efficacy. This document outlines the essential technical details concerning its synthesis and chemical characteristics.

Synthesis of UoS12258

The synthesis of **UoS12258** (N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide) is a multi-step process that involves the construction of the core indane structure followed by the introduction of the pyridinyl moiety and the final sulfonylation. The following is a representative synthetic scheme based on the development of related indane-propylsulfonamide derivatives.

Experimental Protocol: Synthesis of UoS12258

A detailed, step-by-step experimental protocol for the synthesis of **UoS12258** is provided below. This protocol is a composite representation based on established synthetic routes for analogous compounds and may require optimization for specific laboratory conditions.

Step 1: Synthesis of (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine

- Starting Material: 5-Bromo-2,3-dihydro-1H-inden-2-one.
- Reaction: Reductive amination.
- Reagents: Ammonium acetate, sodium cyanoborohydride, methanol.
- Procedure: To a solution of 5-Bromo-2,3-dihydro-1H-inden-2-one in methanol, add ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine. The enantiomerically pure (S)-isomer is obtained through chiral resolution.

Step 2: Suzuki Coupling to Introduce the Pyridinyl Moiety

- Starting Material: (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine and (6-fluoropyridin-3-yl)boronic acid.
- Reaction: Suzuki-Miyaura cross-coupling.

- Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a suitable solvent system (e.g., toluene/ethanol/water).
- Procedure: In a reaction vessel, combine (2S)-5-Bromo-2,3-dihydro-1H-inden-2-amine, (6-fluoropyridin-3-yl)boronic acid, the palladium catalyst, and the base in the solvent system. Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12 hours. After cooling to room temperature, partition the mixture between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine.

Step 3: Sulfonylation to Yield **UoS12258**

- Starting Material: (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine.
- Reaction: Sulfonylation.
- Reagents: Isopropylsulfonyl chloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane).
- Procedure: Dissolve (2S)-5-(6-Fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-amine and the base in dichloromethane. Cool the solution to 0 °C. Add isopropylsulfonyl chloride dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is purified by recrystallization or column chromatography to yield **UoS12258**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **UoS12258** is presented in the table below.

Property	Value
IUPAC Name	N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
Synonyms	GSK729327
CAS Number	875927-64-3
Molecular Formula	C ₁₇ H ₁₉ FN ₂ O ₂ S
Molecular Weight	334.41 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability

Spectroscopic Data

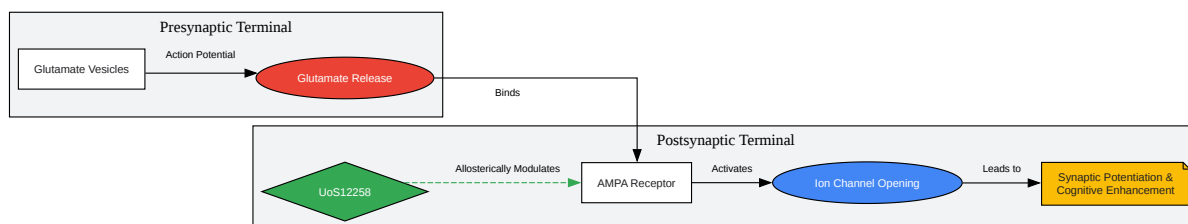
Detailed spectroscopic data is crucial for the identification and characterization of **UoS12258**.

- ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.45 (d, J=2.4 Hz, 1H), 8.10 (td, J=8.4, 2.4 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.45-7.40 (m, 2H), 7.25 (t, J=8.4 Hz, 1H), 4.40-4.30 (m, 1H), 3.40-3.30 (m, 1H), 3.20-3.05 (m, 2H), 2.95-2.85 (m, 2H), 1.30 (d, J=6.8 Hz, 6H).
- ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 163.5 (d, J=240 Hz), 147.0 (d, J=15 Hz), 142.5, 140.0, 139.5, 135.0, 127.0, 125.0, 124.5, 109.0 (d, J=38 Hz), 55.0, 52.0, 38.5, 38.0, 17.0.
- Mass Spectrometry (ESI+): m/z 335.1 [M+H]⁺.

Mechanism of Action and Signaling Pathway

UoS12258 acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an enhanced influx of cations (primarily Na⁺ and Ca²⁺) into the neuron upon glutamate binding. This modulation results in a prolonged and amplified excitatory postsynaptic current.

The enhanced AMPA receptor activity strengthens synaptic transmission and is believed to be the underlying mechanism for the observed pro-cognitive effects of **UoS12258**.



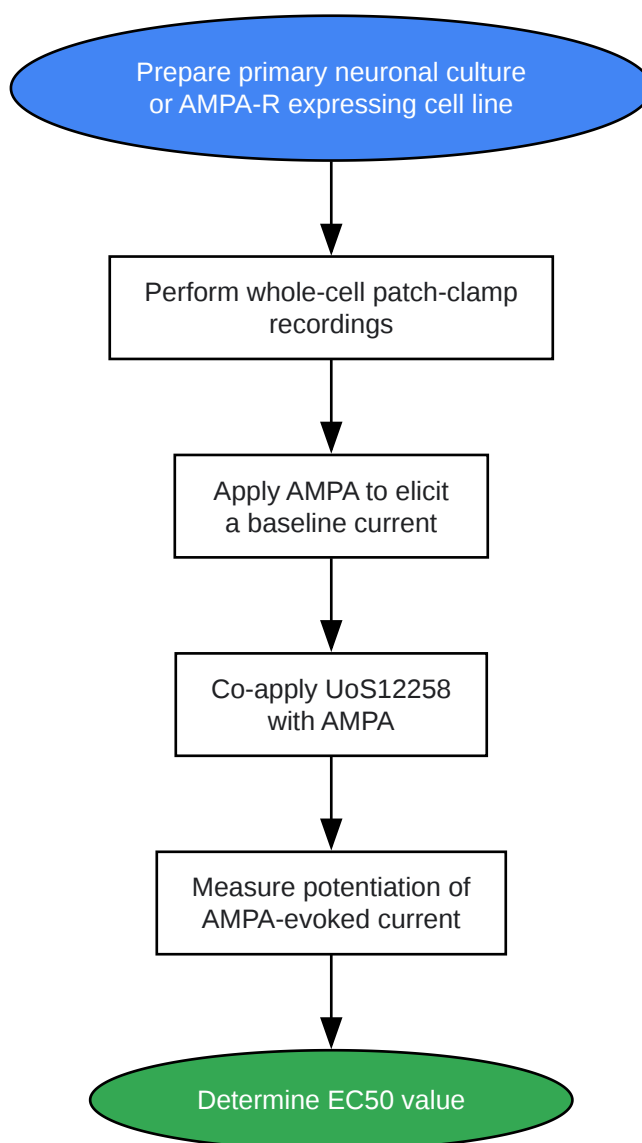
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Caption: Mechanism of action of **UoS12258** as a positive allosteric modulator of the AMPA receptor.

Experimental Workflows

In Vitro Potency Assessment

A typical workflow to assess the in vitro potency of **UoS12258** involves electrophysiological recordings from primary neurons or cell lines expressing AMPA receptors.



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Caption: Workflow for determining the in vitro potency of **UoS12258**.

Conclusion

UoS12258 is a well-characterized and potent positive allosteric modulator of the AMPA receptor with significant potential for therapeutic applications in cognitive disorders. The synthetic route is accessible, and its chemical properties are well-defined. This technical guide provides a foundational resource for researchers and drug development professionals working with **UoS12258** and related compounds, facilitating further exploration of their therapeutic utility.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com